N-[(6-methoxypyrimidin-4-yl)carbamoyl]benzamide
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Overview
Description
N-[(6-methoxypyrimidin-4-yl)carbamoyl]benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Biochemical Pathways
Similar compounds have been found to interfere with dna synthesis and inhibit certain enzymes
Pharmacokinetics
Similar compounds have been found to be soluble in methanol , which may influence their bioavailability
Result of Action
Similar compounds have been found to exhibit antiviral, anti-inflammatory, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methoxypyrimidin-4-yl)carbamoyl]benzamide typically involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(6-methoxypyrimidin-4-yl)carbamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and amines (NH3) are used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-[(6-methoxypyrimidin-4-yl)carbamoyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-{[N-[(4-Hydroxy-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl]amino}-N,N-dimethylbenzamide: Similar structure but with additional functional groups.
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine: Another pyrimidine derivative with different substituents.
Uniqueness
N-[(6-methoxypyrimidin-4-yl)carbamoyl]benzamide is unique due to its specific combination of a methoxypyrimidine moiety and a benzamide group.
Properties
IUPAC Name |
N-[(6-methoxypyrimidin-4-yl)carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-11-7-10(14-8-15-11)16-13(19)17-12(18)9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQFQFBLOUFCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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